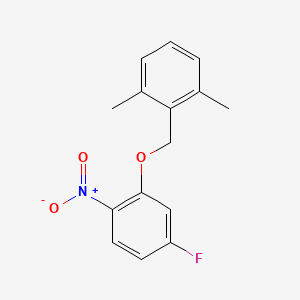

2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene

Description

2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene (CAS: AMTH207) is a substituted aromatic compound featuring a 1,3-dimethylbenzene core linked via a methylene bridge to a 5-fluoro-2-nitrophenoxy group.

Properties

IUPAC Name |

2-[(5-fluoro-2-nitrophenoxy)methyl]-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-10-4-3-5-11(2)13(10)9-20-15-8-12(16)6-7-14(15)17(18)19/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFCVGCDTLNTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Chemical Reactions Analysis

2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. Its nitro group can be a site for reduction reactions, which are common in creating bioactive compounds.

Case Study: Anticancer Activity

Research indicates that derivatives of nitrophenyl compounds exhibit anticancer properties. For instance, a study synthesized several nitrophenyl derivatives and tested their cytotoxicity against various cancer cell lines. The results showed that compounds with similar structures to 2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene had significant inhibitory effects on cell proliferation, suggesting its potential as an anticancer agent .

Agrochemicals

The compound may also serve as a precursor for developing agrochemicals, particularly herbicides or insecticides. The fluorine atom enhances the lipophilicity of the molecule, potentially improving the bioavailability of the active ingredient in agricultural formulations.

Case Study: Herbicidal Activity

In a study focused on herbicide development, researchers evaluated the efficacy of several fluorinated nitrophenyl compounds against common weeds. The results indicated that compounds with similar functional groups to this compound exhibited promising herbicidal activity, leading to further exploration of its derivatives in agrochemical formulations .

Material Science

The unique chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings that require specific thermal and chemical resistance.

Case Study: Polymer Synthesis

A recent investigation into polymer composites incorporated this compound as a monomer. The resulting polymers demonstrated enhanced thermal stability and mechanical properties compared to traditional materials. This suggests its utility in high-performance applications such as aerospace and automotive industries .

Data Tables

| Application Area | Study Focus | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cells |

| Agrochemicals | Herbicidal Activity | Promising efficacy against common weeds |

| Material Science | Polymer Synthesis | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The compound’s key structural motifs include:

- 1,3-Dimethylbenzene core : Provides steric hindrance, reducing reactivity in electrophilic substitution compared to unsubstituted benzene .

- 5-Fluoro-2-nitrophenoxy group: The nitro group (-NO₂) and fluorine atom (-F) are electron-withdrawing, polarizing the aromatic ring and enhancing stability toward oxidation .

Comparison Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene | C₁₅H₁₃FNO₃ | 289.27 | 1,3-dimethyl, 5-fluoro-2-nitro phenoxymethyl | ~3.2 |

| 2-Fluoro-1,3-dimethyl-5-nitrobenzene (CAS 1736-85-2) | C₈H₇FNO₂ | 183.15 | 1,3-dimethyl, 2-fluoro, 5-nitro | ~2.8 |

| Nitrofluorfen (CAS 53823-53-3) | C₁₃H₇ClF₃NO₃ | 335.65 | 4-nitrophenoxy, trifluoromethyl | ~4.5 |

| 1,3-Dimethylbenzene (m-xylene) | C₈H₁₀ | 106.16 | 1,3-dimethyl | ~3.2 |

*LogP (octanol-water partition coefficient) estimated using fragment-based methods.

Toxicity Profiles

Evidence from substituted benzenes () indicates that:

- Nitro and fluoro substituents increase toxicity due to enhanced electrophilicity and metabolic persistence.

- Among dimethylbenzene isomers, 1,3-dimethylbenzene (m-xylene) exhibits moderate toxicity (EC₅₀ = ~10.2 mg/L for Propsilocerus akamusi larvae), lower than 1,2-dimethylbenzene but higher than 1,4-dimethylbenzene .

The addition of a 5-fluoro-2-nitrophenoxy group likely amplifies toxicity compared to m-xylene. For example, nitrobenzene alone has an EC₅₀ of ~6.5 mg/L in the same model, suggesting synergistic effects in the target compound .

Biological Activity

2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene, also known by its CAS number 1552760-28-7, is an organic compound with a complex structure that includes a dimethylphenyl group, a methoxy group, a fluoro group, and a nitro group. Its unique chemical properties make it of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 275.27 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of both the nitro and fluoro groups can enhance its binding affinity and selectivity towards these targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as a pharmacological agent:

- Dopamine Receptor Interaction:

- Anticancer Potential:

- Enzyme Inhibition:

Comparative Studies

To understand the relative biological activity of this compound, comparisons have been made with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-[(2,6-Dimethylphenyl)methoxy]-4-chloro-1-nitrobenzene | Structure | Moderate D2 receptor affinity |

| 2-[(2,6-Dimethylphenyl)methoxy]-4-bromo-1-nitrobenzene | Structure | Lower potency than fluorinated analog |

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

- Case Study 1: A series of experiments conducted on fluorinated phenoxy compounds revealed that those with multiple substitutions exhibited enhanced binding affinities to dopamine receptors compared to their non-fluorinated counterparts.

- Case Study 2: In vivo studies using animal models demonstrated that compounds similar to this compound showed significant reductions in tumor growth rates when administered alongside standard chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.